

Off-Target Binding Profile of AC260584: A Comparative Analysis

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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This guide provides a comparative analysis of the off-target binding profile of **AC260584**, a potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonist. While comprehensive off-target screening data for **AC260584** against a broad panel of unrelated targets is not extensively available in the public domain, this guide synthesizes the known selectivity of **AC260584** and compares it with alternative M1 and M4 muscarinic agonists, including Xanomeline, Emraclidine (CVL-231), and NBI-1117568.

Executive Summary

AC260584 is recognized for its high functional selectivity for the M1 muscarinic receptor over other muscarinic subtypes (M2, M3, M4, and M5)[1][2]. This selectivity is a key attribute, as activation of other muscarinic receptor subtypes is associated with a range of side effects. However, a complete understanding of a drug's safety and potential for adverse effects requires a broader assessment of its interactions with other unintended biological targets. This guide explores the available data for **AC260584** and contrasts it with other muscarinic agonists, providing insights into their relative off-target profiles.

Comparative Analysis of Muscarinic Agonist Selectivity

The following table summarizes the available binding and functional selectivity data for **AC260584** and selected comparator compounds. It is important to note that direct head-to-head comprehensive off-target screening data is limited.

Compound	Primary Target(s)	Known Off-Target Profile	Key Characteristics
AC260584	M1 mAChR Agonist	High functional selectivity over M2, M3, M4, and M5 mAChRs[1][2]. Limited publicly available data on binding to other GPCRs, kinases, or ion channels. One study noted that its effects on dopamine release were blocked by both a muscarinic antagonist and a 5-HT1A antagonist, suggesting a potential indirect interaction with the serotonin system[3].	Allosteric agonist with demonstrated pro-cognitive effects in animal models[1][4].
Xanomeline	M1/M4 mAChR Agonist	Binds with high affinity to all five muscarinic receptor subtypes[5]. Also shows affinity for several serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, and 5-HT2 subtypes, as well as sigma-1 (σ 1) receptors[6][7].	First-generation muscarinic agonist. Its clinical development was hampered by cholinergic side effects, which are attributed to its lack of subtype selectivity[8].
Emraclidine (CVL-231)	M4 mAChR Positive Allosteric Modulator (PAM)	Stated to be a selective M4 PAM, suggesting a favorable off-target profile[9][10][11].	Aims to provide antipsychotic effects by selectively modulating the M4 receptor, potentially

		<p>Preclinical data indicates it is inactive in a Y-maze memory assay, which is thought to be M1-driven, further supporting its M4 selectivity[9]. Detailed broad-panel screening data is not publicly available.</p>	<p>reducing the side effects associated with less selective muscarinic agonists[10][11][12].</p>
NBI-1117568	M4 mAChR Selective Orthosteric Agonist	<p>Described as a selective M4 agonist with an improved safety profile due to minimized off-target pharmacology[13]. Phase 2 data indicates good tolerability with minimal gastrointestinal effects[14][15][16]. Comprehensive off-target binding data is not yet published.</p>	<p>A novel agent in development for schizophrenia, designed for high selectivity to reduce off-target related side effects[13][14].</p>

Experimental Methodologies for Off-Target Profile Analysis

To provide a comprehensive understanding of how off-target binding profiles are determined, this section details the experimental protocols for three key assays.

Competitive Radioligand Binding Assay

This assay is a gold-standard for quantifying the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀, which can be used to calculate the binding affinity (K_i).

Protocol:

- **Membrane Preparation:** Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
- **Assay Setup:** In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
- **Incubation:** The plate is incubated to allow the binding reaction to reach equilibrium.
- **Filtration:** The contents of each well are rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value. The K_i value is then calculated using the Cheng-Prusoff equation.

KINOMEscan™

This is a high-throughput competition binding assay used to determine the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

Protocol:

- **Assay Components:** The three main components are a DNA-tagged kinase, an immobilized ligand on beads, and the test compound.
- **Competition Assay:** The components are combined in a multi-well plate. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- **Washing:** The beads are washed to remove any unbound kinase.
- **Elution and Quantification:** The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
- **Data Analysis:** The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound to the kinase. Dissociation constants (K_d) can also be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment.

Principle: This method is based on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.

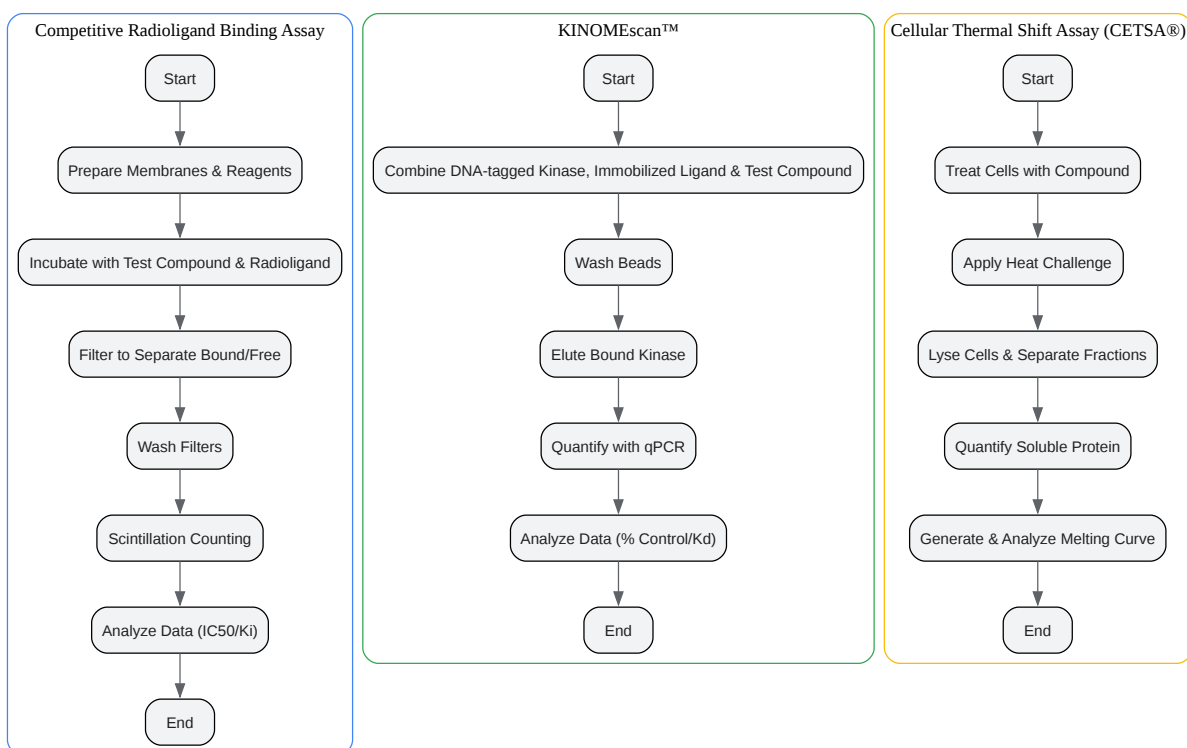
Protocol:

- **Cell Treatment:** Intact cells or cell lysates are incubated with the test compound or a vehicle control.
- **Heat Challenge:** The samples are heated to a range of temperatures.
- **Lysis and Centrifugation:** The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
- **Protein Quantification:** The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

- Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the test compound indicates target engagement.

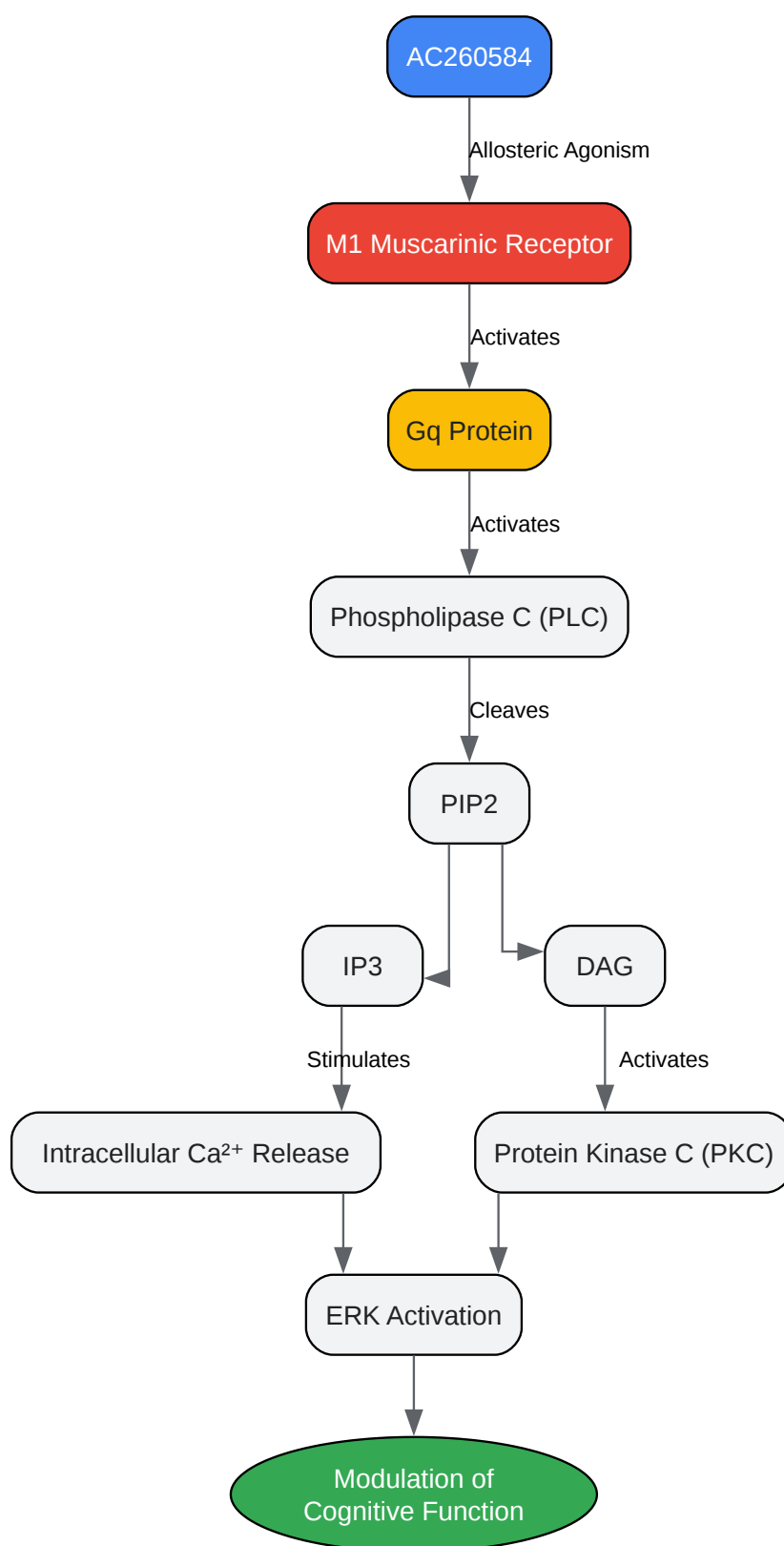
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.



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Experimental workflows for key off-target binding profile assays.



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Simplified M1 muscarinic receptor signaling pathway activated by **AC260584**.

Conclusion

AC260584 demonstrates high selectivity for the M1 muscarinic receptor over other muscarinic subtypes, a desirable characteristic for minimizing mechanism-based side effects. However, the lack of publicly available, comprehensive off-target screening data makes a direct and complete comparison with other M1 and M4 agonists challenging. While compounds like Xanomeline have a known broader off-target profile, newer agents such as Emraclidine and NBI-1117568 are being developed with a focus on high selectivity to improve their safety profiles. For a thorough evaluation of **AC260584**'s off-target liabilities, further studies employing broad binding and functional assays, such as those described in this guide, would be necessary. Researchers and drug developers should consider these factors when evaluating the potential of **AC260584** and other muscarinic agonists for therapeutic development.

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